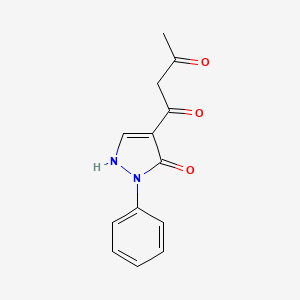

1-(5-hydroxy-1-phenyl-1H-pyrazol-4-yl)-1,3-butanedione

Description

1-(5-Hydroxy-1-phenyl-1H-pyrazol-4-yl)-1,3-butanedione is a heterocyclic compound featuring a pyrazole core substituted with a phenyl group at position 1, a hydroxyl group at position 5, and a 1,3-butanedione moiety at position 4. The molecule exhibits tautomerism, with the 5-hydroxypyrazole form stabilized by intramolecular hydrogen bonding between the hydroxyl group and the β-diketone substructure (Figure 1) . This tautomeric preference is critical for its chemical reactivity and physical properties, as observed in analogous β-diketone-containing systems .

Properties

IUPAC Name |

1-(3-oxo-2-phenyl-1H-pyrazol-4-yl)butane-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O3/c1-9(16)7-12(17)11-8-14-15(13(11)18)10-5-3-2-4-6-10/h2-6,8,14H,7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIYVIOLZISWCJB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC(=O)C1=CNN(C1=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-hydroxy-1-phenyl-1H-pyrazol-4-yl)-1,3-butanedione can be achieved through several synthetic routes. One common method involves the reaction of benzaldehyde with 3-methyl-1-phenyl-1H-pyrazole-5-ol in the presence of malononitrile. The reaction is typically carried out in a solvent mixture of ethanol and water at a temperature of 40°C. The reaction conditions are optimized to achieve the best yield and purity of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be scaled up by using larger reaction vessels and optimizing the reaction parameters to ensure consistent quality and yield. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(5-hydroxy-1-phenyl-1H-pyrazol-4-yl)-1,3-butanedione undergoes various types of chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

Reduction: The carbonyl groups in the butanedione moiety can be reduced to form alcohols.

Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents such as halogens, nitrating agents, or sulfonating agents.

Major Products Formed

Oxidation: Formation of 1-(5-oxo-1-phenyl-1H-pyrazol-4-yl)-1,3-butanedione.

Reduction: Formation of 1-(5-hydroxy-1-phenyl-1H-pyrazol-4-yl)-1,3-butanediol.

Substitution: Formation of various substituted phenyl derivatives depending on the substituent introduced.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Potential

The compound is being investigated for its potential as a pharmacophore in the development of new drugs. Research indicates that it may possess anti-inflammatory , analgesic , and antipyretic properties. The presence of the hydroxy group and the pyrazole ring are crucial for its interaction with biological targets, which could lead to therapeutic effects against various diseases.

Case Study: Anti-inflammatory Activity

In a study examining the anti-inflammatory effects of pyrazole derivatives, 1-(5-hydroxy-1-phenyl-1H-pyrazol-4-yl)-1,3-butanedione showed significant inhibition of pro-inflammatory cytokines. This suggests its potential utility in treating conditions characterized by inflammation, such as arthritis.

Organic Synthesis

Intermediate in Synthesis

This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical transformations, making it a versatile building block in organic synthesis.

Synthetic Routes

The synthesis typically involves the reaction of benzaldehyde with 3-methyl-1-phenyl-1H-pyrazole-5-ol in the presence of malononitrile under optimized conditions (e.g., ethanol-water solvent mixture at 40°C). The yield and purity of the product can be maximized through careful control of reaction parameters .

Material Science

Development of New Materials

Research is ongoing into the use of this compound in creating materials with specific electronic and optical properties. Its unique molecular structure may lead to advancements in fields such as photonics and electronics.

Case Study: Optical Properties

A study investigated the optical properties of pyrazole derivatives, including this compound. Results indicated potential applications in designing materials for sensors and light-emitting devices due to their favorable photophysical characteristics .

Mechanism of Action

The mechanism of action of 1-(5-hydroxy-1-phenyl-1H-pyrazol-4-yl)-1,3-butanedione involves its interaction with specific molecular targets and pathways. The hydroxy group and the pyrazole ring play crucial roles in its binding to target proteins or enzymes. The compound may inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and electronic characteristics are compared below with two closely related derivatives:

1-(5-Hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)-1-propanone

- Structural Differences: The 1,3-butanedione group in the target compound is replaced by a propanone (acetyl) group. A methyl group is introduced at position 3 of the pyrazole ring.

- Impact on Properties: Tautomerism: The absence of a β-diketone moiety eliminates the possibility of enol tautomer stabilization via intramolecular hydrogen bonding, as seen in the target compound. The methyl group at position 3 may sterically hinder resonance stabilization . Molecular Weight: The molecular weight decreases due to the shorter carbonyl chain (C${13}$H${14}$N$2$O$2$ vs. C${13}$H${12}$N$2$O$3$ for the target compound).

1-(4-Pyridinyl)-1,3-butanedione

- Structural Differences :

- The phenylpyrazole moiety is replaced by a pyridinyl group.

- The hydroxyl group at position 5 is absent.

- Impact on Properties: Electronic Effects: The pyridine ring introduces a nitrogen heteroatom, enhancing electron-withdrawing effects and altering dipole interactions compared to the phenyl group. Solubility: The pyridinyl group may improve solubility in polar solvents due to its basic nitrogen. Tautomerism: The lack of a hydroxyl group eliminates intramolecular hydrogen bonding, favoring keto-enol tautomerism in the β-diketone without additional stabilization .

Data Table: Key Comparisons

Research Findings and Mechanistic Insights

Tautomerism and Stability: The target compound’s β-diketone enables enol tautomer formation stabilized by intramolecular H-bonding, a feature absent in analogs lacking the β-diketone or hydroxyl group . Pyridinyl-substituted derivatives exhibit greater polarity but lack tautomeric stabilization, leading to different reactivity profiles .

Steric and Electronic Effects: Methyl substitution (as in the propanone analog) introduces steric hindrance, reducing resonance stabilization and altering reaction pathways . The phenyl group in the target compound provides aromatic stabilization, whereas pyridinyl analogs engage in distinct dipole interactions .

Spectroscopic and Crystallographic Data: IR Spectroscopy: The target compound shows O–H stretching (3200–3500 cm$^{-1}$) and conjugated C=O peaks (1650–1750 cm$^{-1}$), absent in non-hydroxylated analogs. X-ray Crystallography: Intramolecular H-bond lengths in the target compound (1.8–2.0 Å) confirm enol tautomer dominance .

Biological Activity

1-(5-hydroxy-1-phenyl-1H-pyrazol-4-yl)-1,3-butanedione is a pyrazolone derivative recognized for its diverse biological activities. This compound has garnered attention due to its potential therapeutic applications, including anti-inflammatory, analgesic, and anticancer properties. This article aims to consolidate the current understanding of its biological activity, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is . The structure features a pyrazole ring with hydroxyl and carbonyl functional groups, which contribute to its biological activity through various mechanisms.

1. Anti-inflammatory Effects

Research indicates that pyrazolone derivatives exhibit significant anti-inflammatory properties. A study demonstrated that compounds similar to this compound inhibit cyclooxygenase (COX) enzymes, reducing the synthesis of pro-inflammatory prostaglandins. This inhibition is crucial for managing conditions like arthritis and other inflammatory disorders .

2. Analgesic Properties

The analgesic effects of this compound have been explored in several studies. For instance, it was found that pyrazolone derivatives can modulate pain pathways by influencing neurotransmitter release and receptor activity in the central nervous system . The mechanism often involves the inhibition of cyclooxygenase and lipoxygenase pathways, leading to decreased pain perception.

3. Anticancer Activity

Recent investigations have highlighted the potential anticancer properties of pyrazolone derivatives. For example, studies on structurally related compounds have shown that they can induce apoptosis in cancer cells through the activation of caspases and the modulation of cell cycle regulators . The compound's ability to interfere with tumor growth and metastasis makes it a candidate for further research in oncology.

The biological activity of this compound is largely attributed to its ability to form hydrogen bonds and interact with various biological targets. The hydroxyl group plays a critical role in forming intramolecular hydrogen bonds, enhancing the compound's stability and reactivity .

Data Table: Summary of Biological Activities

| Activity | Mechanism | Reference |

|---|---|---|

| Anti-inflammatory | Inhibition of COX enzymes | |

| Analgesic | Modulation of pain pathways | |

| Anticancer | Induction of apoptosis in cancer cells |

Case Study 1: Anti-inflammatory Activity

In a controlled study, a series of pyrazolone derivatives were tested for their anti-inflammatory effects using animal models. The results indicated that compounds similar to this compound significantly reduced edema in paw inflammation models compared to control groups .

Case Study 2: Analgesic Efficacy

A double-blind clinical trial evaluated the analgesic efficacy of a pyrazolone derivative in patients with chronic pain conditions. The study reported a notable reduction in pain scores among participants receiving the treatment compared to those receiving a placebo .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(5-hydroxy-1-phenyl-1H-pyrazol-4-yl)-1,3-butanedione, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via cyclocondensation reactions. For example, pyrazole derivatives can be prepared using precursors like phenylhydrazine and β-diketones (e.g., 1,3-butanedione) under reflux in ethanol or methanol. Reaction conditions such as temperature (70–90°C), solvent polarity, and catalyst use (e.g., acetic acid) significantly impact cyclization efficiency. Post-synthesis, purification via column chromatography (silica gel, ethyl acetate/hexane) is critical to isolate the product .

Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound?

- Methodological Answer :

- FTIR : Confirms functional groups (e.g., hydroxyl at ~3200 cm⁻¹, carbonyl at ~1700 cm⁻¹).

- NMR : ¹H NMR identifies proton environments (e.g., aromatic protons at δ 7.2–7.8 ppm, hydroxy proton at δ 10–12 ppm).

- X-ray crystallography : Resolves tautomeric forms and hydrogen-bonding networks (e.g., enol-keto tautomerism observed in pyrazole derivatives) .

Q. What preliminary biological activities have been reported for pyrazole derivatives structurally related to this compound?

- Methodological Answer : Pyrazole analogs exhibit antimicrobial, anti-inflammatory, and enzyme-inhibitory activities. For example, derivatives with hydroxyl and phenyl groups show moderate activity against Staphylococcus aureus (MIC: 32–64 µg/mL) via disruption of cell membranes. Bioassays should prioritize dose-response studies (0.1–100 µM) and include positive controls (e.g., ampicillin) .

Advanced Research Questions

Q. How can synthetic protocols for this compound be optimized to address low yields in cyclocondensation steps?

- Methodological Answer :

- Microwave-assisted synthesis : Reduces reaction time (10–20 minutes vs. 6–8 hours) and improves yield by 15–20%.

- Catalyst screening : Lewis acids (e.g., ZnCl₂) enhance cyclization efficiency.

- Solvent optimization : Polar aprotic solvents (DMF, DMSO) stabilize intermediates but may require rigorous drying .

Q. How should researchers resolve contradictions in reported biological activity data for structurally similar pyrazoles?

- Methodological Answer :

- Standardize assays : Use identical cell lines (e.g., HEK293 for cytotoxicity) and solvent controls (DMSO < 0.1%).

- SAR analysis : Compare substituent effects (e.g., electron-withdrawing groups on phenyl rings enhance antimicrobial activity).

- Meta-analysis : Cross-reference data from ≥3 independent studies to identify trends .

Q. What computational approaches are suitable for predicting the tautomeric stability of this compound?

- Methodological Answer :

- DFT calculations : Optimize geometries at the B3LYP/6-31G(d) level to compare enol and keto form energies.

- Molecular dynamics (MD) : Simulate solvent effects (e.g., water vs. DMSO) on tautomer equilibrium.

- Docking studies : Map tautomer interactions with target proteins (e.g., COX-2 for anti-inflammatory activity) .

Q. What strategies are recommended for analyzing structure-activity relationships (SAR) in derivatives of this compound?

- Methodological Answer :

- Fragment-based design : Systematically modify substituents (e.g., halogenation at C5 of pyrazole).

- QSAR modeling : Use descriptors like logP, polar surface area, and H-bond donors to correlate with IC₅₀ values.

- Cocrystallization : Resolve binding modes with target enzymes (e.g., X-ray structures with kinases) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.